molecular formula C16H17N5O3S B5979607 N-(2,6-dimethylphenyl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide

N-(2,6-dimethylphenyl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B5979607
M. Wt: 359.4 g/mol
InChI Key: JVKWOIORUQFIFA-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrazole ring, a sulfonamide group, and aromatic substituents, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-methoxy-3-(tetrazol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-11-5-4-6-12(2)16(11)18-25(22,23)13-7-8-15(24-3)14(9-13)21-10-17-19-20-21/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKWOIORUQFIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-methoxybenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 4-methoxy-3-(1H-tetrazol-1-yl)benzene.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the tetrazole-containing intermediate with a sulfonyl chloride derivative. For example, 4-methoxy-3-(1H-tetrazol-1-yl)benzene can react with 2,6-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and sulfonamide group are key functional moieties that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide can be compared with other sulfonamide and tetrazole-containing compounds. Similar compounds include:

    N-(2,6-dimethylphenyl)-4-methoxybenzenesulfonamide: Lacks the tetrazole ring, resulting in different chemical and biological properties.

    4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide: Lacks the 2,6-dimethylphenyl group, affecting its reactivity and interactions.

    N-(2,6-dimethylphenyl)-benzenesulfonamide: Lacks both the methoxy and tetrazole groups, leading to distinct differences in its applications and effects.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity not observed in the similar compounds listed above.

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